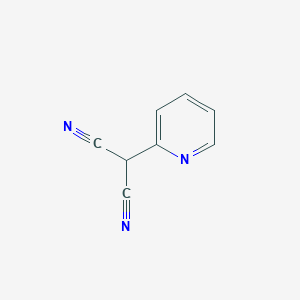

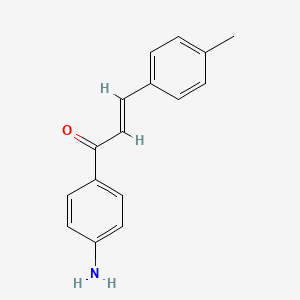

![molecular formula C11H14N2O B1313109 [(5-Methoxy-1H-indol-2-yl)methyl]methylamine CAS No. 91180-69-7](/img/structure/B1313109.png)

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(5-Methoxy-1H-indol-2-yl)methyl]methylamine” is a compound with the CAS Number: 130445-55-5 . It has a molecular weight of 176.22 and its IUPAC name is (5-methoxy-1H-indol-2-yl)methylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,6,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Synthesis of Indolylquinoxalines

This compound is used as a reactant in the synthesis of indolylquinoxalines through condensation reactions . These heterocyclic compounds have garnered interest due to their potential pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.

Preparation of Alkylindoles

It serves as a reactant in the preparation of alkylindoles via iridium-catalyzed reductive alkylation . Alkylindoles are significant in medicinal chemistry for their psychoactive properties and as intermediates in organic synthesis.

Arylation Reactions

The compound is employed in arylation reactions using a palladium acetate catalyst . Arylation is crucial in constructing carbon-carbon bonds, forming the backbone of many organic molecules, including pharmaceuticals and agrochemicals.

Enantioselective Friedel-Crafts Alkylation

It is used in enantioselective Friedel-Crafts alkylation . This application is particularly important in synthesizing chiral molecules, which are essential for creating drugs with specific directional properties.

Stereoselective Synthesis of Cyclopentaindolones

The compound plays a role in the stereoselective synthesis of cyclopentaindolones via [3+2] cyclopentannulation . Cyclopentaindolones are valuable in drug discovery due to their presence in numerous natural products and pharmaceuticals.

Anti-HIV-1 Molecular Docking Studies

Indole derivatives, including this compound, have been reported in molecular docking studies as potential anti-HIV-1 agents . This application is critical in the ongoing research for new treatments against HIV.

Proteomics Research

This compound is also a product for proteomics research , aiding in the study of proteomes and their functions. Proteomics is a vital field for understanding diseases and developing new therapies.

Material Science Applications

Lastly, it finds use in material science , particularly in the synthesis of new materials with potential applications in various industries .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been reported to exhibit anti-hiv activity .

Mode of Action

It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Indole derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

1-(5-methoxy-1H-indol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-7-9-5-8-6-10(14-2)3-4-11(8)13-9/h3-6,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUALTRHQFEHPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(N1)C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)